Cas no 500341-46-8 (2-(4-Amino-5-cyanopyrimidin-2-yl)sulfanylacetic acid)

2-(4-Amino-5-cyanopyrimidin-2-yl)sulfanylacetic acid is a specialized pyrimidine derivative featuring a sulfanylacetic acid moiety. This compound is of interest in pharmaceutical and agrochemical research due to its functional groups, which enable versatile reactivity, particularly in nucleophilic substitution and condensation reactions. The presence of both amino and cyano substituents on the pyrimidine ring enhances its utility as a building block for heterocyclic synthesis. Its thioether linkage provides stability while allowing further derivatization. The compound is particularly valuable in the development of bioactive molecules, including potential enzyme inhibitors or antimicrobial agents. High purity and well-defined structural characteristics make it suitable for precise synthetic applications.
2-(4-Amino-5-cyanopyrimidin-2-yl)sulfanylacetic acid structure
500341-46-8 structure
Product Name:2-(4-Amino-5-cyanopyrimidin-2-yl)sulfanylacetic acid
CAS No:500341-46-8
MF:C7H6N4O2S
MW:210.213139057159
CID:5301691
Update Time:2025-08-05

2-(4-Amino-5-cyanopyrimidin-2-yl)sulfanylacetic acid Chemical and Physical Properties

Names and Identifiers

    • NSC108226
    • 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]acetic acid
    • 2-(4-Amino-5-cyanopyrimidin-2-yl)sulfanylacetic acid
    • Acetic acid, 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-
    • Inchi: 1S/C7H6N4O2S/c8-1-4-2-10-7(11-6(4)9)14-3-5(12)13/h2H,3H2,(H,12,13)(H2,9,10,11)
    • InChI Key: QVEMAQPGGKXWGZ-UHFFFAOYSA-N
    • SMILES: S(CC(=O)O)C1N=CC(C#N)=C(N)N=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 264
  • XLogP3: 0.6
  • Topological Polar Surface Area: 138

2-(4-Amino-5-cyanopyrimidin-2-yl)sulfanylacetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-762817-0.05g
2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]acetic acid
500341-46-8 95.0%
0.05g
$563.0 2025-03-22
Enamine
EN300-762817-0.1g
2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]acetic acid
500341-46-8 95.0%
0.1g
$591.0 2025-03-22
Enamine
EN300-762817-0.25g
2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]acetic acid
500341-46-8 95.0%
0.25g
$617.0 2025-03-22
Enamine
EN300-762817-0.5g
2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]acetic acid
500341-46-8 95.0%
0.5g
$645.0 2025-03-22
Enamine
EN300-762817-1.0g
2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]acetic acid
500341-46-8 95.0%
1.0g
$671.0 2025-03-22
Enamine
EN300-762817-2.5g
2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]acetic acid
500341-46-8 95.0%
2.5g
$1315.0 2025-03-22
Enamine
EN300-762817-5.0g
2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]acetic acid
500341-46-8 95.0%
5.0g
$1945.0 2025-03-22
Enamine
EN300-762817-10.0g
2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]acetic acid
500341-46-8 95.0%
10.0g
$2884.0 2025-03-22

Additional information on 2-(4-Amino-5-cyanopyrimidin-2-yl)sulfanylacetic acid

Comprehensive Overview of 2-(4-Amino-5-cyanopyrimidin-2-yl)sulfanylacetic acid (CAS No. 500341-46-8)

2-(4-Amino-5-cyanopyrimidin-2-yl)sulfanylacetic acid (CAS 500341-46-8) is a specialized pyrimidine derivative with significant applications in pharmaceutical research and organic synthesis. This compound features a unique molecular structure combining a cyanopyrimidine core with a sulfanylacetic acid side chain, making it a versatile intermediate for drug discovery. Researchers frequently explore its potential in designing kinase inhibitors and anticancer agents, aligning with current trends in precision medicine and targeted therapy.

The growing interest in heterocyclic compounds like 500341-46-8 reflects broader industry demands for small-molecule modulators in biochemical pathways. Recent studies highlight its role in optimizing structure-activity relationships (SAR) for enzyme inhibition, particularly in ATP-binding sites. Its amino-cyanopyrimidine moiety is pivotal for hydrogen bonding interactions, a hot topic in computational chemistry and AI-driven drug design workflows.

From a synthetic perspective, 2-(4-Amino-5-cyanopyrimidin-2-yl)sulfanylacetic acid exemplifies advancements in green chemistry protocols. Modern catalytic methods now enable efficient production while minimizing waste—a critical consideration given rising ESG (Environmental, Social, and Governance) standards in chemical manufacturing. Analytical techniques such as HPLC-MS and NMR spectroscopy ensure rigorous quality control for this high-purity intermediate.

Market analysts note increasing patent filings involving CAS 500341-46-8, particularly for immunomodulatory applications and metabolic disorder treatments. Its sulfhydryl group reactivity also makes it valuable for bioconjugation strategies—an area gaining traction in antibody-drug conjugate (ADC) development. These trends correlate with search engine data showing surges in queries like "pyrimidine-based drug candidates 2024" and "cyanopyrimidine solubility optimization".

Storage and handling of 500341-46-8 require attention to its zwitterionic character under physiological pH conditions. Technical documents recommend anhydrous environments for long-term stability, addressing common user questions about compound degradation pathways. The material's crystalline form has been characterized by X-ray diffraction, providing structural insights valuable for co-crystal engineering studies.

Emerging applications in proteomics research leverage this compound's ability to modify cysteine residues, reflecting cross-disciplinary interest from chemical biology communities. Recent publications demonstrate its utility in activity-based protein profiling (ABPP), a technique revolutionizing target identification workflows. Such innovations position 2-(4-Amino-5-cyanopyrimidin-2-yl)sulfanylacetic acid as a keystone in next-generation pharmacophores.

Regulatory compliance for CAS 500341-46-8 follows standard REACH and GMP guidelines, with suppliers providing detailed certificates of analysis (CoA). The compound's logP and pKa data support ADMET predictions—a frequent search topic among medicinal chemistry professionals. Custom synthesis services now offer isotope-labeled (13C/15N) versions for advanced tracer studies.

In conclusion, 2-(4-Amino-5-cyanopyrimidin-2-yl)sulfanylacetic acid represents a compelling case study in functionalized pyrimidines with multidimensional utility. Its evolving applications across drug discovery, materials science, and diagnostic reagent development underscore the compound's relevance in contemporary research landscapes. Continued innovation around this scaffold will likely yield novel solutions for therapeutic challenges identified through high-throughput screening initiatives.

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk